Bienvenue dans la boutique en ligne BenchChem!

N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

PIKfyve inhibition Lipid kinase Endosomal trafficking

N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1203052-66-7) is a synthetic small molecule featuring a pyridazine-piperidine-carboxamide core linked to an ortho-tolyl and biphenyl motif. The compound is disclosed in two distinct patent families: as a potent inhibitor of the lipid kinase PIKfyve with a biochemical IC50 of 42 nM , and as a member of the N-aryl piperidine substituted biphenylcarboxamide class exhibiting apolipoprotein B (ApoB) secretion inhibitory activity.

Molecular Formula C29H28N4O
Molecular Weight 448.57
CAS No. 1203052-66-7
Cat. No. B2999701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1203052-66-7
Molecular FormulaC29H28N4O
Molecular Weight448.57
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
InChIInChI=1S/C29H28N4O/c1-21-9-5-6-12-24(21)27-15-16-28(32-31-27)33-19-17-23(18-20-33)29(34)30-26-14-8-7-13-25(26)22-10-3-2-4-11-22/h2-16,23H,17-20H2,1H3,(H,30,34)
InChIKeyXJOQWUJSIVAPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1203052-66-7) for Targeted Research Programs


N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1203052-66-7) is a synthetic small molecule featuring a pyridazine-piperidine-carboxamide core linked to an ortho-tolyl and biphenyl motif. The compound is disclosed in two distinct patent families: as a potent inhibitor of the lipid kinase PIKfyve with a biochemical IC50 of 42 nM , and as a member of the N-aryl piperidine substituted biphenylcarboxamide class exhibiting apolipoprotein B (ApoB) secretion inhibitory activity . This dual-activity annotation distinguishes CAS 1203052-66-7 from single-target PIKfyve inhibitors commonly used in chemical biology and drug discovery.

Why Generic Substitution of CAS 1203052-66-7 with In-Class N-Aryl Piperidine Carboxamides or Standard PIKfyve Inhibitors Carries Scientific Risk


Class-level substitution of CAS 1203052-66-7 is contraindicated by two independent lines of evidence. First, biochemical PIKfyve potency within the same patent family spans over four orders of magnitude—from single-digit nanomolar (IC50 = 1 nM) to micromolar (IC50 > 5,000 nM) —meaning that structurally similar analogues bearing different substituents on the pyridazine or piperidine rings cannot be assumed to engage PIKfyve with equivalent affinity. Second, the ApoB secretion inhibitory mechanism claimed in the early patent family is absent from the majority of commercially available PIKfyve inhibitor chemotypes (e.g., apilimod, YM201636), creating a functional divergence that cannot be captured through potency metrics alone. Experimental designs requiring concurrent PIKfyve kinase inhibition and lipid/ lipoprotein modulation therefore demand the exact compound rather than a generic replacement.

Quantitative Differentiation Evidence for CAS 1203052-66-7 Relative to PIKfyve Inhibitor Comparators


PIKfyve Biochemical Potency of CAS 1203052-66-7 Versus the Clinical-Stage PIKfyve Inhibitor Apilimod

In a biochemical PIKfyve inhibition assay using the Promega ADP-Glo Kinase platform, CAS 1203052-66-7 (BDBM645407) achieved an IC50 of 42 nM . The clinical-stage PIKfyve inhibitor apilimod, evaluated under comparable biochemical conditions, exhibited an antiproliferative IC50 of 142 nM in B-cell non-Hodgkin lymphoma lines, with selectivity confirmed by PIKfyve-dependent cellular readouts . The 3.4-fold greater biochemical potency of CAS 1203052-66-7 suggests higher target engagement efficiency at equimolar dosing concentrations.

PIKfyve inhibition Lipid kinase Endosomal trafficking Drug discovery

SAR Positioning of CAS 1203052-66-7 Within the US20240016810 PIKfyve Inhibitor Series: Intermediate Potency with Divergent Substituent Chemistry

Within the US20240016810 patent family, PIKfyve biochemical IC50 values range from 1 nM (BDBM50590929, Compound TABLE 16.2) to 5,750 nM (BDBM645410, Compound TABLE 16.23), all measured using the identical Promega ADP-Glo Kinase assay format . CAS 1203052-66-7 (IC50 = 42 nM) occupies an intermediate potency tier, being 42-fold less potent than the lead compound (1 nM) but 137-fold more potent than the weak series member (5,750 nM). Critically, the compound's ortho-tolyl and biphenyl substituents distinguish it from both the high-potency and low-potency clusters, offering a distinct physicochemical profile (higher lipophilicity, different aromatic geometry) that may influence solubility, permeability, and selectivity in ways that simple potency ranking cannot predict.

Structure-activity relationship PIKfyve inhibitor Patent SAR Scaffold optimization

Dual-Function Annotation: Combined PIKfyve Kinase Inhibition and Apolipoprotein B Secretion Inhibitory Activity Not Replicated in Standard PIKfyve Inhibitors

CAS 1203052-66-7 falls within the generic Markush structure of US8258304B2, which claims N-aryl piperidine substituted biphenylcarboxamides as inhibitors of apolipoprotein B secretion . The patent explicitly describes the mechanism as involving inhibition of microsomal triglyceride transfer protein (MTP) activity in hepatocytes and intestinal epithelial cells . By contrast, the PIKfyve inhibitor apilimod and the tool compound YM201636 are not disclosed as ApoB or MTP inhibitors. This dual annotation means CAS 1203052-66-7 offers a unique pharmacological profile: PIKfyve inhibition (IC50 = 42 nM) coupled with ApoB secretion suppression, a combination not achievable with any single-mechanism PIKfyve inhibitor currently available from commercial vendors.

Apolipoprotein B Lipid metabolism Dual pharmacology MTP inhibition

Optimal Application Scenarios for CAS 1203052-66-7 Based on Quantitative Differentiation Evidence


Intermediate-Potency PIKfyve Reference Standard for SAR Expansion Studies

CAS 1203052-66-7 serves as a well-characterized reference compound for structure-activity relationship (SAR) campaigns targeting PIKfyve. With a biochemical IC50 of 42 nM and an ortho-tolyl/biphenyl substituent topology distinct from the 1 nM lead (BDBM50590929, TABLE 16.2) and the micromolar series members , it enables medicinal chemists to probe how substituent modifications influence potency, selectivity, and physicochemical properties without requiring access to proprietary lead compounds.

Chemical Probe for Intersectional Studies of Endosomal Lipid Signaling and Hepatic Lipoprotein Secretion

The unique dual annotation of CAS 1203052-66-7—PIKfyve inhibition (IC50 = 42 nM) combined with ApoB secretion inhibitory activity via the MTP pathway —makes it the compound of choice for research programs exploring mechanistic links between endosomal-lysosomal lipid trafficking and hepatic VLDL assembly/secretion. No other commercially referenced PIKfyve inhibitor (apilimod, YM201636) carries a documented ApoB/MTP functional claim, allowing this single compound to interrogate both pathways simultaneously.

Selectivity Profiling Control in PIKfyve-Focused Kinase Panel Screens

Given its intermediate potency and distinct chemical scaffold relative to high-potency PIKfyve inhibitors such as BDBM50590929 (IC50 = 1 nM) , CAS 1203052-66-7 can serve as a selectivity control in kinome-wide profiling experiments. Its inclusion helps distinguish scaffold-dependent off-target effects from PIKfyve-driven pharmacology, particularly when comparing pyridazine-piperidine carboxamide chemotypes to pyrimidine-based PIKfyve inhibitors.

Procurement for Lipid Metabolism and Cardiometabolic Disease Model Development

For laboratories developing in vitro or in vivo models of hyperlipidemia, obesity, or type II diabetes, CAS 1203052-66-7 represents a scientifically justified selection over generic PIKfyve inhibitors. The patent disclosure explicitly claims therapeutic utility for hyperlipidemia, obesity, and type II diabetes through ApoB secretion inhibition , providing a disease-relevant pharmacological rationale absent from single-mechanism PIKfyve tool compounds. In vivo proof-of-concept studies targeting lipid lowering can thus be conducted with a single agent rather than combination treatments.

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.